![molecular formula C16H15N3O4 B2974361 N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide CAS No. 328556-39-4](/img/structure/B2974361.png)

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide, also known as MNAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MNAA is a derivative of acetanilide and has a molecular weight of 333.34 g/mol. In

Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis and Green Chemistry

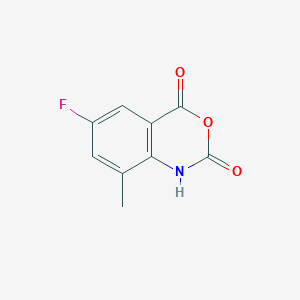

A study by Zhang Qun-feng (2008) discussed the catalytic hydrogenation process for synthesizing N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. This process uses a novel Pd/C catalyst developed for hydrogenation, achieving high activity, selectivity, and stability, with a selectivity of 99.3% (Zhang Qun-feng, 2008).

Pharmacological Research

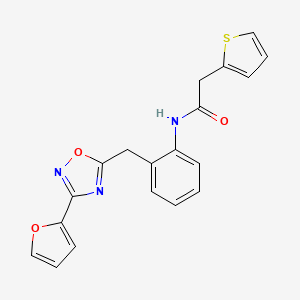

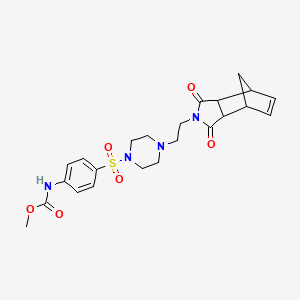

Research on oxadiazole derivatives, including compounds related to N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide, has shown potential pharmacological applications. Ishan I. Panchal et al. (2020) designed and synthesized a series of 1,3,4-oxadiazole derivatives investigated as inhibitors for Collapsin response mediator protein 1 (CRMP 1), showing promise in small lung cancer treatment (Ishan I. Panchal, R. Rajput, Ashish D. Patel, 2020).

Material Science and Corrosion Inhibition

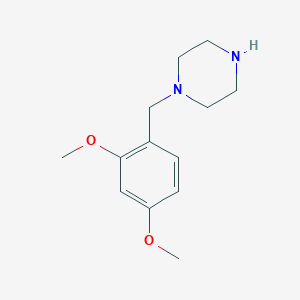

In the field of material science, Schiff bases containing N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide and its analogs have been explored for their corrosion inhibiting properties. A study by H. Heydari et al. (2018) compared two Schiff bases as corrosion inhibitors for mild steel in an acidic solution, finding that the presence of electron-donating groups, like O-methyl, enhances inhibition efficiency (H. Heydari, M. Talebian, Zohreh Salarvand, K. Raeissi, M. Bagheri, M. Golozar, 2018).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets of this compound .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in their function . This interaction could potentially involve binding to the active sites of the targets, thereby modulating their activity.

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, it has been suggested that similar compounds can influence the activity of enzymes such as glutathione peroxidase and superoxide dismutase . These enzymes play crucial roles in the body’s antioxidant defense system, suggesting that the compound could potentially have antioxidant effects.

Pharmacokinetics

The physicochemical properties of similar compounds suggest that they could potentially have good drug-like properties .

Result of Action

It has been suggested that similar compounds can have various effects, such as reversing the augmentation of nitric oxide and malondialdehyde, boosting the activity of antioxidant enzymes, and normalizing the levels of biochemical enzymes .

Eigenschaften

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-23-15-8-4-13(5-9-15)11-17-18-16(20)10-12-2-6-14(7-3-12)19(21)22/h2-9,11H,10H2,1H3,(H,18,20)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJCGJRDQFKFOX-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile](/img/structure/B2974278.png)

![methyl 3-[1-(6-chloropyridin-3-yl)-N-(3-ethoxypropyl)formamido]-2-methylpropanoate](/img/structure/B2974279.png)

![Ethyl 2-[2-(2-acetyl-5-phenyl-3,4-dihydropyrazol-3-yl)phenoxy]acetate](/img/structure/B2974284.png)

![6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2974288.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide](/img/structure/B2974290.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2974296.png)

![1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(prop-2-en-1-yl)urea](/img/structure/B2974297.png)

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2974298.png)

![N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2974301.png)